N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C21H15N3O2S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is part of a broader class of compounds that have been synthesized and characterized to understand their chemical properties and potential applications. Research into thiadiazole derivatives, such as the synthesis and characterization of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, has shown that these compounds can be synthesized through various chemical reactions, involving steps like diazotization and coupling with naphthalene acid couplers to produce new series of dyes. These compounds are characterized by their melting point, yield, and spectroscopic data including UV, IR, and NMR spectra. Such research lays the groundwork for understanding the chemical behavior and potential utility of this compound in various applications (Malik, Patel, Tailor, & Patel, 2018).
Pharmacological Evaluation
In the domain of pharmacology, heterocyclic compounds like 1,3,4-oxadiazole and pyrazole novel derivatives, including those structurally related to this compound, have been extensively evaluated for their biological activities. Studies have focused on their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, computational and pharmacological evaluations of these derivatives have demonstrated significant binding to biological targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their therapeutic potential in treating various conditions (Faheem, 2018).
Application in Material Science
In material science, thiadiazole derivatives have shown promise in the development of advanced materials. For example, the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, has been explored. These compounds exhibit dyeing and antimicrobial activities, highlighting their potential use in industries such as textiles, pharmaceuticals, and environmental engineering. The versatility of thiadiazole derivatives in synthesizing compounds with high antibacterial and moderate antifungal activities, combined with their potential as nonionic surfactants, underscores the scientific interest in compounds like this compound (Amine, Mahmoud, Badr, & Gouda, 2012).
Mechanism of Action
Target of Action
The primary target of the compound N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is human carbonic anhydrases (hCAs). These are enzymes involved in many important physiological and pathological processes .
Mode of Action
This compound interacts with its targets, the human carbonic anhydrases, by inhibiting their activity. This compound has shown properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of this compound’s action result from its inhibition of human carbonic anhydrases. This inhibition can have a wide range of effects depending on the specific physiological or pathological process in which these enzymes are involved .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c25-18(15-7-2-1-3-8-15)13-27-21-24-23-20(28-21)22-19(26)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYLWFQNMARLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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